molecular formula C9H9N5O B12800038 9-(4-Hydroxy-2-butyn)-adenine CAS No. 114978-79-9

9-(4-Hydroxy-2-butyn)-adenine

Cat. No.: B12800038
CAS No.: 114978-79-9
M. Wt: 203.20 g/mol
InChI Key: SRIQEESUOZNCLN-UHFFFAOYSA-N
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Description

9-(4-Hydroxy-2-butyn)-adenine: is a chemical compound that belongs to the class of substituted adenines This compound is characterized by the presence of a hydroxy group and a butynyl group attached to the adenine base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Hydroxy-2-butyn)-adenine typically involves the alkylation of adenine with a suitable butynyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include the use of an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the reactants and promote the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

9-(4-Hydroxy-2-butyn)-adenine can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The butynyl group can be reduced to form a butenyl or butyl group.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 9-(4-Oxo-2-butyn)-adenine.

    Reduction: Formation of 9-(4-Hydroxy-2-buten)-adenine or 9-(4-Hydroxybutyl)-adenine.

    Substitution: Formation of various substituted adenines depending on the nucleophile used.

Scientific Research Applications

9-(4-Hydroxy-2-butyn)-adenine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential interactions with nucleic acids and proteins, which could have implications in genetic research and biotechnology.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of antiviral and anticancer drugs.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 9-(4-Hydroxy-2-butyn)-adenine involves its interaction with molecular targets such as enzymes and nucleic acids. The hydroxy and butynyl groups can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The compound may also intercalate into DNA, disrupting its structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-Hydroxy-2-butyn)-guanine
  • 9-(4-Hydroxy-2-butyn)-cytosine
  • 9-(4-Hydroxy-2-butyn)-thymine

Uniqueness

Compared to similar compounds, 9-(4-Hydroxy-2-butyn)-adenine is unique due to its specific substitution pattern on the adenine base. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications.

Properties

CAS No.

114978-79-9

Molecular Formula

C9H9N5O

Molecular Weight

203.20 g/mol

IUPAC Name

4-(6-aminopurin-9-yl)but-2-yn-1-ol

InChI

InChI=1S/C9H9N5O/c10-8-7-9(12-5-11-8)14(6-13-7)3-1-2-4-15/h5-6,15H,3-4H2,(H2,10,11,12)

InChI Key

SRIQEESUOZNCLN-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CC#CCO)N

Origin of Product

United States

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